molecular formula C10H17NO5 B135176 Suberylglycine CAS No. 60317-54-6

Suberylglycine

Cat. No. B135176
CAS RN: 60317-54-6
M. Wt: 231.25 g/mol
InChI Key: HXATVKDSYDWTCX-UHFFFAOYSA-N
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Description

Suberylglycine is an acyl glycine, which is a minor metabolite of fatty acids . It is a dicarboxylic acid formed by glycine-N-acylase catalyzed conjugation . It is associated with propionic acidemia, an inborn error of metabolism .


Synthesis Analysis

Suberylglycine is a glycine-conjugated form of the dicarboxylic acid suberic acid . It is formed by the action of glycine N-acyltransferase, an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine .


Molecular Structure Analysis

The molecular weight of Suberylglycine is 231.25 and its formula is C10H17NO5 . The IUPAC Standard InChI for Suberylglycine is InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16) .


Chemical Reactions Analysis

Suberylglycine is produced through the action of glycine N-acyltransferase (EC 2.3.1.13), which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine -> CoA + N-acylglycine .


Physical And Chemical Properties Analysis

Suberylglycine is an acyl glycine and a minor metabolite of fatty acids . It has a molecular weight of 231.25 and its formula is C10H17NO5 .

Scientific Research Applications

Mechanism of Action

Target of Action

Suberylglycine is an acyl glycine, which is a minor metabolite of fatty acid . It is primarily associated with medium-chain acyl-CoA dehydrogenase deficiency . This condition is one of several metabolic disorders presenting clinically as Reye syndrome .

Mode of Action

It is known that suberylglycine and hexanoylglycine are excreted in high concentration only when patients with medium-chain acyl-coa dehydrogenase deficiency are acutely ill . This suggests that Suberylglycine may interact with its targets during these acute episodes.

Biochemical Pathways

Suberylglycine is involved in the fatty acid metabolism pathway . It is a product of the breakdown of medium-chain fatty acids, which are crucial for energy production in the body . When there is a deficiency in medium-chain acyl-CoA dehydrogenase, the metabolism of these fatty acids is disrupted, leading to the accumulation of Suberylglycine .

Pharmacokinetics

It is known that suberylglycine is a minor metabolite of fatty acid metabolism, suggesting that it is produced and metabolized within the body .

Result of Action

Its presence in high concentrations during acute illness in patients with medium-chain acyl-coa dehydrogenase deficiency suggests that it may have a role in the pathophysiology of this condition .

Action Environment

The action of Suberylglycine is likely influenced by various environmental factors. For instance, diet, which can affect the levels of fatty acids in the body, may influence the production of Suberylglycine . Additionally, genetic factors may also play a role in determining how Suberylglycine interacts with its targets .

properties

IUPAC Name

8-(carboxymethylamino)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXATVKDSYDWTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209080
Record name Suberylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Suberylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Suberylglycine

CAS RN

60317-54-6
Record name Suberylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60317-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suberylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suberylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suberylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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